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Compound of Interest

Compound Name: Oleic Acid-2,6-diisopropylanilide

Cat. No.: B597161 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich der hemmenden Wirkung von Oleinsäure-2,6-

diisopropylanilid auf die Cholesterinveresterung im Vergleich zu anderen bekannten

Inhibitoren. Die hier präsentierten experimentellen Daten und Protokolle sollen Forschern als

Ressource für die Auswahl und Anwendung geeigneter Werkzeuge in der Untersuchung des

Cholesterinstoffwechsels dienen.

Zusammenfassung der quantitativen Daten
Die Wirksamkeit von Inhibitoren der Acyl-CoA:Cholesterin-Acyltransferase (ACAT), dem

Schlüsselenzym der Cholesterinveresterung, wird typischerweise durch den IC50-Wert

ausgedrückt. Dieser Wert gibt die Konzentration eines Inhibitors an, bei der die Enzymaktivität

um 50 % reduziert wird. Ein niedrigerer IC50-Wert deutet auf eine höhere Potenz des Inhibitors

hin.

Oleinsäure-2,6-diisopropylanilid, auch bekannt als Sandoz 58-035, erweist sich als ein

hochpotenter Inhibitor des ACAT-Enzyms.[1] Die folgende Tabelle vergleicht seine Wirksamkeit

mit der anderer häufig verwendeter ACAT-Inhibitoren.
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Inhibitor
Andere
Bezeichnunge
n

IC50 (ACAT1) IC50 (ACAT2) Anmerkungen

Oleinsäure-2,6-

diisopropylanilid
Sandoz 58-035 7 nM -

Hochpotenter,

kompetitiver

Inhibitor.[1][2]

Avasimib
CI-1011, PD-

148515
24 µM 9.2 µM

Oral wirksamer

Inhibitor, der in

klinischen

Studien

untersucht

wurde.[3][4]

F12511 - 39 nM 110 nM

Potenter Inhibitor

mit leichter

Selektivität für

ACAT1.[5]

CI-976 PD 128042 73 nM -

Potenter und

selektiver ACAT-

1-Inhibitor.[3][6]

K-604 - 0.45 µM 102.85 µM

Hochselektiver

Inhibitor für

ACAT1.[1][2][4]

[7][8]

Pactimib CS-505 4.9 µM 3.0 µM
Dualer ACAT1/2-

Inhibitor.[9][10]

Hinweis: Die IC50-Werte können je nach den spezifischen experimentellen Bedingungen

variieren.

Detaillierte experimentelle Protokolle
Zur Bestimmung der hemmenden Wirkung auf die Cholesterinveresterung können

verschiedene Assays durchgeführt werden. Nachfolgend finden Sie detaillierte Protokolle für
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einen zellbasierten und einen enzymbasierten Assay.

Zellbasierter Assay zur Messung der
Cholesterinveresterung
Dieser Assay misst die Bildung von Cholesterinestern in kultivierten Zellen nach Zugabe eines

radioaktiv markierten Vorläufers.

Materialien:

Zellkulturmedium (z.B. DMEM)

Fötales Kälberserum (FCS)

Lipoprotein-defizientes Serum (LPDS)

[³H]-Ölsäure

Testinhibitoren (z.B. Oleinsäure-2,6-diisopropylanilid)

Phosphat-gepufferte Salzlösung (PBS)

Lösungsmittel zur Lipidextraktion (z.B. Hexan:Isopropanol 3:2, v/v)

Dünnschichtchromatographie (DC)-Platten (Silikagel)

Laufmittel für die DC (z.B. Hexan:Diethylether:Essigsäure 80:20:1, v/v/v)

Szintillationszähler und Szintillationsflüssigkeit

Protokoll:

Zellkultur: Kultivieren Sie adhärente Zellen (z.B. humane Fibroblasten oder Makrophagen) in

6-Well-Platten bis zur Konfluenz.

Cholesterin-Depletion: Entfernen Sie das Kulturmedium und inkubieren Sie die Zellen für 24-

48 Stunden in einem Medium, das Lipoprotein-defizientes Serum (LPDS) enthält, um die

zellulären Cholesterinspeicher zu entleeren.
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Inhibitor-Inkubation: Behandeln Sie die Zellen mit verschiedenen Konzentrationen des

Testinhibitors (verdünnt in LPDS-Medium) für 1-2 Stunden.

Stimulation der Veresterung: Fügen Sie dem Medium Low-Density-Lipoprotein (LDL) als

exogene Cholesterinquelle und [³H]-Ölsäure hinzu. Inkubieren Sie die Zellen für weitere 4-6

Stunden.

Zellernte und Lipidextraktion: Waschen Sie die Zellen zweimal mit eiskaltem PBS und

lysieren Sie sie. Extrahieren Sie die Lipide aus dem Zelllysat mit einer Hexan:Isopropanol-

Mischung.

Dünnschichtchromatographie: Trocknen Sie die organische Phase unter Stickstoff ab und

lösen Sie die Lipide in einem kleinen Volumen Chloroform. Tragen Sie die Proben auf eine

DC-Platte auf und entwickeln Sie diese im entsprechenden Laufmittel.

Quantifizierung: Identifizieren Sie die Cholesterinester-Banden (im Vergleich zu einem

Standard) und kratzen Sie diese von der Platte. Messen Sie die Radioaktivität mittels

Flüssigszintillationszählung.

Datenanalyse: Berechnen Sie die prozentuale Hemmung der Cholesterinesterbildung für

jede Inhibitorkonzentration im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den

IC50-Wert.

Enzymbasierter Assay zur Messung der ACAT-Aktivität
Dieser Assay misst die Aktivität von ACAT in mikrosomalen Präparationen durch die

Quantifizierung der Bildung von radioaktiv markierten Cholesterinestern.

Materialien:

Mikrosomenpräparation aus Leber oder kultivierten Zellen

Reaktionspuffer (z.B. 0,1 M Kaliumphosphatpuffer, pH 7,4)

Rinderserumalbumin (BSA)

Cholesterin
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[¹⁴C]-Oleoyl-CoA

Testinhibitoren

Lösungsmittel zur Lipidextraktion (z.B. Chloroform:Methanol 2:1, v/v)

Dünnschichtchromatographie (DC)-Platten und Laufmittel

Szintillationszähler

Protokoll:

Reaktionsansatz: Bereiten Sie einen Reaktionsmix vor, der den Puffer, BSA und Cholesterin

enthält.

Inhibitor-Inkubation: Inkubieren Sie die Mikrosomenpräparation mit verschiedenen

Konzentrationen des Testinhibitors bei 37°C für 15-30 Minuten.

Enzymatische Reaktion: Starten Sie die Reaktion durch Zugabe von [¹⁴C]-Oleoyl-CoA.

Inkubieren Sie den Ansatz für 10-20 Minuten bei 37°C.

Reaktionsstopp und Extraktion: Stoppen Sie die Reaktion durch Zugabe von

Chloroform:Methanol. Extrahieren Sie die Lipide in die organische Phase.

Analyse und Quantifizierung: Führen Sie die Dünnschichtchromatographie und die

Quantifizierung der radioaktiv markierten Cholesterinester wie im zellbasierten Assay

beschrieben durch.

Datenanalyse: Bestimmen Sie die prozentuale Hemmung der ACAT-Aktivität und den IC50-

Wert.

Visualisierungen
Die folgenden Diagramme illustrieren den Signalweg der Cholesterinveresterung und einen

allgemeinen Arbeitsablauf für die experimentelle Überprüfung von Inhibitoren.
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Abbildung 1: Signalweg der Cholesterinveresterung und der Angriffspunkt von Inhibitoren.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Bestimmung der Inhibitorwirksamkeit.
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Potenzvergleich von ACAT-Inhibitoren (IC50)

Potentere Inhibitoren (niedrigerer IC50) → Weniger potente Inhibitoren (höherer IC50)
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Abbildung 3: Logische Darstellung des relativen Potenzvergleichs verschiedener ACAT-

Inhibitoren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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